molecular formula C9H8N2O2 B8555383 5-Nitro-2-prop-1-ynyl-phenylamine

5-Nitro-2-prop-1-ynyl-phenylamine

Cat. No.: B8555383
M. Wt: 176.17 g/mol
InChI Key: UBSRIRXDWRNDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-prop-1-ynyl-phenylamine is a synthetic organic compound featuring an aniline core functionalized with both a nitro group and a prop-1-ynyl side chain. This structure classifies it as a nitro-substituted phenylalkyne, a family of compounds known to serve as versatile intermediates in organic synthesis and medicinal chemistry research. The presence of both electron-withdrawing (nitro) and potentially reactive (alkyne) functional groups on the aromatic ring makes this molecule a valuable scaffold for constructing more complex structures. Researchers can utilize the alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to efficiently create molecular libraries or bioconjugates. The nitro group can be reduced to an amine, offering a pathway to novel diamino compounds, or it can be further manipulated in the synthesis of heterocyclic systems. This chemical is provided for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-nitro-2-prop-1-ynylaniline

InChI

InChI=1S/C9H8N2O2/c1-2-3-7-4-5-8(11(12)13)6-9(7)10/h4-6H,10H2,1H3

InChI Key

UBSRIRXDWRNDLS-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Scientific Research Applications

5-Nitro-2-prop-1-ynyl-phenylamine is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has been investigated for its role as an inhibitor of various biological pathways:

  • Inhibition of Kinases : Some studies suggest that compounds similar to 5-nitro derivatives can inhibit kinases involved in cancer progression, such as B-Raf kinase. This inhibition can be crucial in treating hyperproliferative disorders, including melanoma and other cancers .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating pathways linked to NF-kB activation. This makes it a candidate for treating autoimmune diseases .

Drug Design and Development

The structural characteristics of this compound allow for modifications that can enhance its pharmacological profile:

  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the nitro group or the alkyne structure can significantly affect the compound's potency and selectivity for specific targets . For instance, maintaining the nitro functionality is crucial for preserving pharmacological activity.

Neuropharmacology

Recent studies have explored the use of compounds with similar structures in neuropharmacology:

  • Cannabinoid Receptor Modulation : Compounds like GAT211, which retain similar structural features to 5-nitro derivatives, have shown promise as allosteric modulators of cannabinoid receptors, potentially aiding in the treatment of chronic pain and neurodegenerative diseases .

Table 1: Comparison of Biological Activities

CompoundTargetActivity TypeReference
This compoundB-Raf KinaseInhibitor
GAT211CB1 ReceptorPositive Allosteric Modulator
Other Nitro DerivativesVarious KinasesInhibitors

Table 2: Structure Modifications and Their Effects

ModificationEffect on ActivityReference
Substitution at Nitro GroupPreserves activity
Alteration of Alkyne MoietyAffects solubility and potency

Case Study 1: Inhibition of B-Raf Kinase

A study demonstrated that a series of nitro-substituted phenylamines, including analogs of this compound, effectively inhibited B-Raf kinase activity in vitro. The results indicated a potential pathway for developing targeted cancer therapies.

Case Study 2: Neuroprotective Effects

Research involving GAT211 analogs highlighted their neuroprotective effects in models of Huntington’s disease. These findings suggest that similar compounds could be developed to target neurodegenerative conditions while minimizing side effects associated with traditional cannabinoid agonists.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Nitro-2-prop-1-ynyl-phenylamine with structurally related nitroaromatic compounds, emphasizing molecular properties, stability, and applications.

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Physical State UV λmax (nm) Stability Notes
This compound C₉H₉N₂O₂ 177.18 Nitro, propynyl, amine Not reported Not reported Likely sensitive to light/heat due to nitro and alkyne groups
Phenyl-2-nitropropene C₉H₉NO₂ 163.17 Nitro, propenyl Crystalline solid 225, 304 Stable at -20°C for ≥5 years
4-Nitroaniline C₆H₆N₂O₂ 138.12 Nitro, amine Yellow crystals 381 (in EtOH) Light-sensitive; prone to sublimation

Key Comparisons:

Structural and Electronic Effects :

  • The propynyl group in this compound introduces sp-hybridized carbon atoms, creating a linear geometry that may sterically hinder interactions compared to the planar propenyl group in Phenyl-2-nitropropene . The alkyne’s electron-withdrawing nature further polarizes the aromatic ring, enhancing electrophilic substitution reactivity at meta positions relative to the nitro group.
  • The amine group in this compound increases basicity and solubility in acidic media, contrasting with Phenyl-2-nitropropene, which lacks polar substituents and is likely more lipophilic.

Stability and Storage :

  • Phenyl-2-nitropropene exhibits long-term stability when stored at -20°C , whereas this compound’s stability is uncharacterized but inferred to be lower due to the reactive nitro and alkyne groups.

Spectroscopic Properties :

  • Phenyl-2-nitropropene’s UV absorption at 304 nm suggests extended conjugation between the nitro and propenyl groups. In contrast, 4-Nitroaniline absorbs at 381 nm due to the nitro-amine conjugation. The absence of UV data for this compound precludes direct comparison, but its absorption profile is expected to differ due to the alkyne’s electron-withdrawing effects.

Applications :

  • Phenyl-2-nitropropene is utilized in organic synthesis as a precursor for β-nitrostyrenes, which are intermediates in pharmaceuticals and dyes .
  • 4-Nitroaniline is a classic intermediate in azo-dye production and corrosion inhibitors.
  • This compound ’s applications remain speculative but could include click chemistry substrates or bioactive molecule synthesis, leveraging the alkyne-amine synergy.

Q & A

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

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